molecular formula C21H35NO B15169014 N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide CAS No. 648908-34-3

N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide

Cat. No.: B15169014
CAS No.: 648908-34-3
M. Wt: 317.5 g/mol
InChI Key: DTVWGXSGJKXXKM-OAQYLSRUSA-N
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Description

N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide is a chiral acetamide derivative characterized by a 12-carbon aliphatic chain (dodecan), a phenyl group, and a stereogenic center at the C2 position (R-configuration). The stereochemistry at the C2 position is critical, as it can influence binding affinity and selectivity in biological systems .

Properties

CAS No.

648908-34-3

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

N-[(2R)-2-methyl-1-phenyldodecan-2-yl]acetamide

InChI

InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-14-17-21(3,22-19(2)23)18-20-15-12-11-13-16-20/h11-13,15-16H,4-10,14,17-18H2,1-3H3,(H,22,23)/t21-/m1/s1

InChI Key

DTVWGXSGJKXXKM-OAQYLSRUSA-N

Isomeric SMILES

CCCCCCCCCC[C@](C)(CC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CCCCCCCCCCC(C)(CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related acetamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application References
N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide C20H31NO 301.47 (estimated) 12-carbon chain, phenyl, R-configuration Hypothesized: CNS or anti-inflammatory N/A
Mirabegron () C21H24N4O2S 396.509 Thiazole, hydroxy-phenylethyl chain Beta-3 adrenergic agonist (bladder)
N-(2-Methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide () C22H23N3O5S 441.50 Quinazoline-sulfonyl, methoxyphenyl Anti-cancer (HCT-1, MCF-7 cells)
N-[(1S,2R)-2-Phenylcyclopropyl]acetamide () C11H13NO 175.227 Cyclopropyl, phenyl, stereospecific R/S-configuration Not reported (structural analog)
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide () C14H21ClNO2 282.78 Chloro, diethylphenyl, methoxymethyl Herbicide (alachlor analog)
Key Observations:

Chain Length and Lipophilicity: The dodecan chain in the target compound confers significantly higher lipophilicity compared to shorter-chain analogs like Mirabegron (C21H24N4O2S) or cyclopropyl derivatives (C11H13NO). This property may enhance tissue penetration but reduce aqueous solubility .

Stereochemical Influence : The R-configuration at C2 aligns with stereospecific analogs like N-[(1S,2R)-2-Phenylcyclopropyl]acetamide, where stereochemistry impacts receptor binding and metabolic pathways .

Functional Group Diversity : Anti-cancer acetamides () incorporate sulfonyl and heterocyclic groups (e.g., quinazoline), which are absent in the target compound. These groups are critical for kinase inhibition and cytotoxicity .

Physicochemical Properties

  • Crystal Packing and Hydrogen Bonding : In dichlorophenyl acetamides (), N–H⋯O hydrogen bonds stabilize dimers. The target compound’s bulky dodecan chain may disrupt such interactions, altering crystallinity and solubility .
  • Metabolic Stability : The methyl group at C2 in the target compound may reduce oxidative metabolism compared to unsubstituted analogs, as seen in Mirabegron’s hydroxy-phenylethyl group, which undergoes glucuronidation .

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